Pyrimidine, 2-[(2-methylpropyl)thio]-5-nitro-
Description
Pyrimidine, 2-[(2-methylpropyl)thio]-5-nitro- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound has a nitro group at position 5 and a 2-methylpropylthio group at position 2, making it a unique derivative of pyrimidine.
Properties
CAS No. |
62095-15-2 |
|---|---|
Molecular Formula |
C8H11N3O2S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-(2-methylpropylsulfanyl)-5-nitropyrimidine |
InChI |
InChI=1S/C8H11N3O2S/c1-6(2)5-14-8-9-3-7(4-10-8)11(12)13/h3-4,6H,5H2,1-2H3 |
InChI Key |
CBNLPEJNZWDHHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=NC=C(C=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 2-[(2-methylpropyl)thio]-5-nitro- typically involves the introduction of the 2-methylpropylthio group and the nitro group onto the pyrimidine ring. One common method involves the reaction of 2-chloropyrimidine with 2-methylpropylthiol in the presence of a base to form the 2-[(2-methylpropyl)thio]pyrimidine. This intermediate is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at position 5 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization or chromatography are optimized for large-scale production to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-[(2-methylpropyl)thio]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The nitro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrimidine, 2-[(2-methylpropyl)thio]-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: Used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of pyrimidine, 2-[(2-methylpropyl)thio]-5-nitro- depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to its biological effects. The thio group may also play a role in modulating the compound’s activity by influencing its binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Thiopyrimidine: Contains a thio group at position 2 but lacks the nitro group.
5-Nitropyrimidine: Contains a nitro group at position 5 but lacks the thio group.
2,5-Dimethylpyrimidine: Contains methyl groups at positions 2 and 5 instead of the thio and nitro groups.
Uniqueness
Pyrimidine, 2-[(2-methylpropyl)thio]-5-nitro- is unique due to the presence of both the 2-methylpropylthio group and the nitro group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
